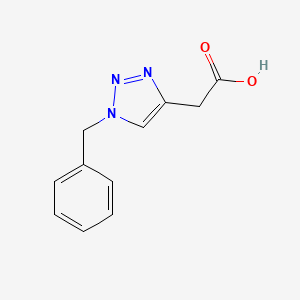

2-(1-benzyl-1H-1,2,3-triazol-4-yl)acetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(1-benzyltriazol-4-yl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c15-11(16)6-10-8-14(13-12-10)7-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVAZRSGRAKKDQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(N=N2)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 2-(1-benzyl-1H-1,2,3-triazol-4-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 1,2,3-Triazole Moiety in Modern Chemistry

The 1,2,3-triazole core is a privileged scaffold in medicinal chemistry and materials science, renowned for its remarkable stability, hydrogen bonding capabilities, and dipole moment.[1] The advent of "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has revolutionized the synthesis of 1,4-disubstituted 1,2,3-triazoles, offering a highly efficient, regioselective, and modular approach to a vast array of functionalized molecules.[2] This guide provides a comprehensive technical overview of the synthesis and characterization of a key derivative, 2-(1-benzyl-1H-1,2,3-triazol-4-yl)acetic acid, a versatile building block for further chemical elaboration.

Strategic Synthesis: A Two-Step Approach via Click Chemistry

The synthesis of this compound is most efficiently achieved through a convergent two-step strategy centered around the robust CuAAC reaction. This involves the preparation of two key precursors, benzyl azide and a suitable alkyne bearing the acetic acid functionality, followed by their copper-catalyzed cycloaddition.

Part 1: Synthesis of Key Intermediates

1.1. Benzyl Azide: The Azide Component

Benzyl azide serves as the azide component in the cycloaddition. It can be reliably synthesized from readily available benzyl halides (bromide or chloride) via a nucleophilic substitution reaction with sodium azide. The choice of solvent is critical for this transformation, with polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) being highly effective.

Experimental Protocol: Synthesis of Benzyl Azide

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve sodium azide (1.5 equivalents) in DMSO.

-

Stir the mixture vigorously at room temperature until the sodium azide is fully dissolved.

-

Slowly add benzyl bromide (1.0 equivalent) dropwise to the stirred solution.

-

Continue stirring the reaction mixture at room temperature overnight.

-

Upon completion (monitored by TLC), cautiously quench the reaction by the slow addition of water.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volumes).

-

Wash the combined organic layers with water and then brine to remove residual DMSO and salts.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield benzyl azide as a colorless oil.

Causality Behind Experimental Choices: The use of a polar aprotic solvent like DMSO is crucial as it solvates the sodium cation, leaving the azide anion more nucleophilic and facilitating the SN2 reaction. The aqueous workup is necessary to remove the highly water-soluble DMSO and unreacted sodium azide.

1.2. But-3-ynoic Acid: The Alkyne Component

But-3-ynoic acid provides the terminal alkyne and the acetic acid moiety for the target molecule. While it can be synthesized through various methods, such as the carboxylation of propargyl magnesium bromide, it is also commercially available, offering a more direct route for many researchers.

Part 2: The Core "Click" Reaction: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The cornerstone of this synthesis is the CuAAC reaction, which unites the benzyl azide and but-3-ynoic acid precursors with high regioselectivity to form the desired 1,4-disubstituted 1,2,3-triazole ring. The reaction is typically catalyzed by a copper(I) species, which can be generated in situ from a copper(II) salt, such as copper(II) sulfate (CuSO₄), and a reducing agent, most commonly sodium ascorbate.

Experimental Protocol: Synthesis of this compound

-

In a round-bottom flask, dissolve but-3-ynoic acid (1.0 equivalent) and benzyl azide (1.0 equivalent) in a 1:1 mixture of tert-butanol and water.

-

To this solution, add sodium ascorbate (0.1 equivalents) followed by copper(II) sulfate pentahydrate (0.05 equivalents).

-

Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by TLC.

-

Upon completion, dilute the reaction mixture with water and acidify to a pH of approximately 2-3 with dilute HCl.

-

The product will precipitate out of the solution. Collect the solid by vacuum filtration.

-

Wash the solid with cold water and then a minimal amount of cold diethyl ether to remove any unreacted starting materials.

-

The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford pure this compound as a white solid.

Causality Behind Experimental Choices: The use of a t-BuOH/water solvent system ensures the solubility of both the organic starting materials and the inorganic copper catalyst. Sodium ascorbate is a mild and effective reducing agent for generating the active Cu(I) catalyst from the more stable Cu(II) salt. Acidification of the reaction mixture is necessary to protonate the carboxylate and precipitate the final product, which has limited solubility in acidic aqueous media.

Synthetic Workflow Diagram

References

Spectroscopic Signature of 2-(1-benzyl-1H-1,2,3-triazol-4-yl)acetic acid: A Technical Guide

Molecular Structure and its Spectroscopic Implications

The structure of 2-(1-benzyl-1H-1,2,3-triazol-4-yl)acetic acid combines several key functional groups that will manifest distinctively in its NMR, IR, and mass spectra. Understanding these structural components is crucial for accurate spectral interpretation.

Molecular Structure Breakdown:

Caption: Key functional groups of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. Below are the predicted ¹H and ¹³C NMR chemical shifts for this compound, based on data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments. The data is typically recorded in a deuterated solvent such as CDCl₃ or DMSO-d₆.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Prediction |

| Carboxylic Acid (-COOH) | 10.0 - 12.0 | Singlet (broad) | 1H | The acidic proton is highly deshielded and often appears as a broad singlet, its position being solvent and concentration-dependent. |

| Triazole C5-H | 7.5 - 8.0 | Singlet | 1H | The proton on the triazole ring is in an electron-deficient environment, leading to a downfield shift. Data from similar 1-benzyl-4-substituted-1H-1,2,3-triazoles support this range[4][5]. |

| Benzyl Aromatic Protons | 7.2 - 7.4 | Multiplet | 5H | The five protons of the phenyl ring of the benzyl group will appear as a complex multiplet in the aromatic region. |

| Benzyl Methylene (-CH₂-) | 5.5 - 5.7 | Singlet | 2H | These protons are adjacent to the electron-withdrawing triazole nitrogen and the phenyl ring, resulting in a significant downfield shift for a methylene group. This is a characteristic peak observed in many 1-benzyl-1,2,3-triazole derivatives[4][5]. |

| Acetic Acid Methylene (-CH₂-) | 3.7 - 3.9 | Singlet | 2H | The methylene protons of the acetic acid moiety are adjacent to the triazole ring and the carbonyl group, causing a downfield shift. |

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will reveal the number of unique carbon environments in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| Carbonyl (-COOH) | 170 - 175 | The carbonyl carbon of the carboxylic acid is highly deshielded and appears significantly downfield. |

| Triazole C4 | 140 - 145 | The substituted carbon of the triazole ring will be downfield due to the attachment of the acetic acid group and its position within the heterocyclic ring. |

| Triazole C5 | 120 - 125 | The triazole carbon bearing a proton (C5) is typically found in this region for 1,4-disubstituted 1,2,3-triazoles[4][5]. |

| Benzyl Aromatic C (ipso) | 134 - 136 | The carbon of the phenyl ring attached to the methylene group. |

| Benzyl Aromatic C (ortho, meta, para) | 127 - 129 | The remaining aromatic carbons of the benzyl group will resonate in this typical range. |

| Benzyl Methylene (-CH₂-) | 53 - 55 | This carbon is attached to a nitrogen atom of the triazole ring, causing a significant downfield shift[4][5]. |

| Acetic Acid Methylene (-CH₂-) | 30 - 35 | The methylene carbon of the acetic acid group is deshielded by the adjacent triazole ring and carbonyl group. |

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the presence of key functional groups. The IR spectrum of this compound is expected to show characteristic absorption bands.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| O-H (Carboxylic Acid) | 2500 - 3300 | Broad | O-H stretch |

| C-H (Aromatic) | 3000 - 3100 | Medium | C-H stretch |

| C-H (Aliphatic) | 2850 - 3000 | Medium | C-H stretch |

| C=O (Carboxylic Acid) | 1700 - 1725 | Strong | C=O stretch |

| C=C (Aromatic) | 1450 - 1600 | Medium to Weak | C=C stretch |

| C=N, N=N (Triazole) | 1400 - 1650 | Medium to Weak | Ring stretching |

| C-O (Carboxylic Acid) | 1210 - 1320 | Strong | C-O stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Expected Molecular Ion:

-

Molecular Formula: C₁₁H₁₁N₃O₂

-

Molecular Weight: 217.23 g/mol

-

Expected [M+H]⁺: m/z 218.0924

Predicted Fragmentation Pathway:

A primary fragmentation pathway would likely involve the loss of the carboxylic acid group, followed by further fragmentation of the benzyl and triazole moieties.

Caption: A plausible fragmentation pathway for this compound in mass spectrometry.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Use tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.

IR Spectroscopy

-

Sample Preparation: For a solid sample, use the KBr pellet method or Attenuated Total Reflectance (ATR).

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Scan the sample over the mid-IR range (typically 4000-400 cm⁻¹).

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Use a high-resolution mass spectrometer (e.g., ESI-TOF or ESI-Orbitrap) for accurate mass measurement.

-

Data Acquisition: Infuse the sample into the ion source and acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion. Perform tandem MS (MS/MS) on the molecular ion to obtain fragmentation data.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the spectroscopic characteristics of this compound. The interpretations are based on fundamental principles and data from closely related, structurally analogous compounds. These predictions offer a strong foundation for researchers to identify and characterize this molecule in their work. Experimental verification of these predictions is highly recommended for definitive structural confirmation.

References

A Technical Guide to the Anticancer Mechanisms of Triazole-Based Compounds

Audience: Researchers, scientists, and drug development professionals.

Abstract: The triazole nucleus, a five-membered heterocyclic scaffold, is recognized in medicinal chemistry as a "privileged" structure due to its unique physicochemical properties and its presence in a wide array of pharmacologically active compounds.[1][2] This versatility allows for diverse biological activities, including potent anticancer effects.[3][4] Triazole derivatives exert their antineoplastic effects through a variety of mechanisms, including the inhibition of key cancer-related enzymes, induction of programmed cell death (apoptosis), and disruption of the cell cycle.[1][5] This technical guide provides an in-depth examination of these mechanisms, supported by field-proven experimental protocols, quantitative data, and pathway visualizations to empower researchers in the discovery and development of next-generation triazole-based cancer therapeutics.

Core Mechanisms of Action: A Multi-Pronged Attack on Cancer

Triazole-based compounds do not rely on a single mode of action. Their structural versatility enables them to interact with a multitude of biological targets within cancer cells, leading to a cascade of events that ultimately suppress tumor growth and proliferation. The primary mechanisms can be broadly categorized as enzyme inhibition, induction of apoptosis, and cell cycle arrest.

Enzyme Inhibition: Halting the Engines of Cancer Proliferation

A primary mechanism by which triazole derivatives exert their anticancer effects is through the inhibition of enzymes critical for cancer cell survival and growth.[5] The nitrogen atoms within the triazole ring are adept at forming coordinate bonds with metal ions in enzyme active sites or participating in hydrogen bonding, effectively blocking substrate access.[2][6]

Key Enzyme Targets:

-

Kinases: Many triazole compounds inhibit protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are crucial for signaling pathways that drive cell growth and angiogenesis.[6][7]

-

Aromatase: This enzyme is key to estrogen biosynthesis. Triazole-based drugs like anastrozole and letrozole are third-generation aromatase inhibitors used to treat hormone receptor-positive breast cancer.[6][8]

-

Topoisomerases: These enzymes are essential for managing DNA topology during replication. Inhibition by triazole hybrids can lead to DNA damage and cell death.[1][9]

-

Carbonic Anhydrases (CAs): Certain CA isoforms are overexpressed in tumors and contribute to the acidic tumor microenvironment. Triazole derivatives have been developed as potent inhibitors of these enzymes.[1][6]

-

Tubulin: Some triazole hybrids function as tubulin polymerization inhibitors, disrupting microtubule dynamics, which is essential for mitosis, leading to cell cycle arrest and apoptosis.[6][9][10]

Experimental Protocol: In Vitro Enzyme Inhibition Assay

This protocol provides a generalized framework. Specific buffer components, substrate concentrations, and detection methods must be optimized for the target enzyme.

Causality: The goal of this assay is to determine the concentration of a triazole compound required to reduce the activity of a specific enzyme by 50% (the IC50 value). This is a direct measure of the compound's potency against its molecular target.[11]

Methodology:

-

Reagent Preparation:

-

Prepare an assay buffer optimized for the target enzyme's activity (pH, ionic strength).

-

Dissolve the purified enzyme in the assay buffer to a desired final concentration.

-

Prepare a stock solution of the enzyme's specific substrate.

-

Prepare serial dilutions of the triazole test compound and a known inhibitor (positive control) in the assay buffer or DMSO.

-

-

Assay Procedure (96-well plate format):

-

Add 10 µL of each triazole compound dilution to respective wells. Include wells for "no inhibitor" (vehicle control) and "no enzyme" (background control).

-

Add 40 µL of the enzyme solution to all wells except the background control.

-

Incubate the plate for 15-30 minutes at the optimal temperature to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding 50 µL of the substrate solution to all wells.

-

Measure the product formation over time using a plate reader (e.g., absorbance, fluorescence, or luminescence).

-

-

Data Analysis:

-

Subtract the background reading from all other readings.

-

Calculate the percentage of enzyme inhibition for each compound concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Induction of Apoptosis: Activating Cellular Self-Destruction

Apoptosis is a form of programmed cell death essential for eliminating damaged or cancerous cells.[12] Many triazole compounds have been shown to trigger this process in cancer cells, often by modulating the balance of pro-apoptotic and anti-apoptotic proteins.[1][13]

Key Apoptotic Pathways Targeted by Triazoles:

-

Mitochondrial (Intrinsic) Pathway: Triazoles can increase the expression of the pro-apoptotic protein Bax and decrease the expression of the anti-apoptotic protein Bcl-2.[14] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of caspase-9 and caspase-3, the executioners of apoptosis.

-

p53 Activation: Some triazole derivatives can increase the expression of the tumor suppressor protein p53.[14][15] Activated p53 can then transcriptionally activate pro-apoptotic genes like Bax, pushing the cell towards apoptosis.

}

Experimental Protocol: Annexin V-FITC / Propidium Iodide (PI) Apoptosis Assay

Causality: This assay quantifies the extent of apoptosis induced by a compound. In early apoptosis, phosphatidylserine (PS) flips from the inner to the outer plasma membrane leaflet. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (FITC) to label these early apoptotic cells.[12] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late-stage apoptotic and necrotic cells with compromised membranes. Flow cytometry analysis can then distinguish between live, early apoptotic, late apoptotic, and necrotic cell populations.

Methodology:

-

Cell Culture and Treatment:

-

Seed cancer cells in a 6-well plate and allow them to adhere overnight.

-

Treat cells with various concentrations of the triazole compound for a predetermined time (e.g., 24, 48 hours). Include an untreated control and a positive control (e.g., staurosporine).

-

-

Cell Harvesting and Staining:

-

Harvest both adherent and floating cells. For adherent cells, use gentle trypsinization.[16]

-

Centrifuge the cell suspension at 300 x g for 5 minutes and wash the pellet with cold PBS.[17]

-

Resuspend the cell pellet in 100 µL of 1X Annexin-binding buffer to a density of ~1 x 10^6 cells/mL.[18]

-

Add 5 µL of Annexin V-FITC and 1-5 µL of PI staining solution to the cell suspension.[16][18]

-

Incubate the cells for 15 minutes at room temperature in the dark.[19]

-

-

Flow Cytometry Analysis:

-

Add 400 µL of 1X Annexin-binding buffer to each tube.[18]

-

Analyze the samples immediately using a flow cytometer. Excite FITC at 488 nm and measure emission at ~530 nm, and measure PI emission at >575 nm.[18]

-

Analyze the data to quantify the percentage of cells in each quadrant:

-

Lower-Left (Annexin V- / PI-): Live cells

-

Lower-Right (Annexin V+ / PI-): Early apoptotic cells

-

Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells

-

Upper-Left (Annexin V- / PI+): Necrotic cells

-

-

Cell Cycle Arrest: Applying the Brakes on Cell Division

The cell cycle is a tightly regulated process that ensures faithful DNA replication and cell division. Cancer is characterized by the loss of this control. Triazole derivatives can re-impose this control by causing an arrest at specific checkpoints, most commonly the G2/M or G0/G1 phases.[10][20][21] This arrest prevents cancer cells from dividing and can provide an opportunity for apoptotic pathways to be initiated.[22] For example, some chromone-triazole hybrids have been shown to induce G2/M arrest in breast and prostate cancer cells.[20]

Experimental Protocol: Propidium Iodide (PI) Staining for Cell Cycle Analysis

Causality: This method quantifies the DNA content of individual cells to determine the distribution of a cell population across the different phases of the cell cycle (G0/G1, S, G2/M).[23] PI is a fluorescent dye that stoichiometrically intercalates with DNA, meaning the fluorescence intensity is directly proportional to the amount of DNA.[17] Treatment with a triazole compound that induces cell cycle arrest will cause an accumulation of cells in a specific phase, which is detectable as a change in the histogram profile compared to untreated cells.

Methodology:

-

Cell Culture and Treatment:

-

Culture and treat cells with the triazole compound as described in the apoptosis assay protocol.

-

-

Cell Fixation:

-

Harvest the cells and wash once with PBS.

-

Resuspend the cell pellet (~1 x 10^6 cells) in 400 µL of PBS.[17]

-

Fix the cells by adding 1 mL of ice-cold 70% ethanol dropwise while vortexing to prevent clumping.[17]

-

Incubate on ice for at least 30 minutes. (Cells can be stored at 4°C for extended periods at this stage).[17]

-

-

Staining:

-

Centrifuge the fixed cells (at a higher speed, as fixed cells are less dense) and discard the ethanol.[17]

-

Wash the cell pellet twice with PBS.[17]

-

Resuspend the pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS. RNase A is crucial to degrade RNA, ensuring that PI only stains DNA.[17]

-

Incubate for 15-30 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer, measuring PI fluorescence in a linear scale.[17]

-

Record at least 10,000 events per sample.[17]

-

The resulting DNA content histogram will show distinct peaks:

-

G0/G1 peak: Cells with 2N DNA content.

-

S phase: Cells with DNA content between 2N and 4N.

-

G2/M peak: Cells with 4N DNA content.

-

Sub-G1 peak: An indicator of apoptotic cells with fragmented DNA.

-

-

Summary of Biological Activity & Experimental Workflow

The initial characterization of a novel triazole compound typically follows a logical progression from broad cytotoxicity screening to specific mechanistic investigation.

The table below summarizes the cytotoxic activity of selected triazole derivatives against various cancer cell lines, demonstrating the broad applicability and potency of this chemical scaffold.

| Compound Class | Cancer Cell Line | Assay | IC50 / GI50 Value | Reference |

| Chromone-Triazole Dyad (2a) | T-47D (Breast) | Resazurin | 0.65 µM | [20] |

| Chromone-Triazole Dyad (2b) | PC3 (Prostate) | Resazurin | 0.24 µM | [20] |

| Chromone-Triazole Dyad (2b) | MDA-MB-231 (Breast) | Resazurin | 0.32 µM | [20] |

| 1,2,3-Triazole-Podophyllotoxin (19a) | A549 (Lung) | MTT | 21.1-29.4 nM | [10] |

| Thiazolo[3,2-b][1]-triazole (3b) | MCF-7 (Breast) | Not Specified | 1.37 µM | [15] |

| Ciprofloxacin-Chalcone-Triazole (4j) | HCT116 (Colon) | Not Specified | 2.53 µM | [9] |

Conclusion and Future Directions

The 1,2,4- and 1,2,3-triazole scaffolds are foundational elements in the design of modern anticancer agents.[1][24] Their ability to engage multiple targets, including enzymes, and to trigger critical cellular processes like apoptosis and cell cycle arrest, makes them highly promising candidates for further development.[5] The repurposing of existing triazole antifungal drugs, such as itraconazole, for cancer therapy further highlights the potential of this chemical class.[25][26][27] Future research should focus on synthesizing hybrid molecules that combine the triazole core with other pharmacophores to create multi-target agents, potentially overcoming drug resistance and improving therapeutic outcomes.[24] The systematic application of the robust experimental protocols detailed in this guide will be critical for elucidating the precise mechanisms of action of these novel compounds and accelerating their path to clinical application.

References

- 1. Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. A comprehensive review on triazoles as anticancer agents | Semantic Scholar [semanticscholar.org]

- 4. eurekaselect.com [eurekaselect.com]

- 5. researchgate.net [researchgate.net]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of New Pyrimidine‐Triazole Derivatives and Investigation of Their Anticancer Activities | Semantic Scholar [semanticscholar.org]

- 9. New 1,2,3-triazole linked ciprofloxacin-chalcones induce DNA damage by inhibiting human topoisomerase I& II and tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 11. superchemistryclasses.com [superchemistryclasses.com]

- 12. creative-diagnostics.com [creative-diagnostics.com]

- 13. Thiophenol-formaldehyde triazole causes apoptosis induction in ovary cancer cells and prevents tumor growth formation in mice model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Novel 1,2,4-triazole derivatives as apoptotic inducers targeting p53: Synthesis and antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. static.igem.org [static.igem.org]

- 17. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 18. documents.thermofisher.com [documents.thermofisher.com]

- 19. kumc.edu [kumc.edu]

- 20. Selective Induction of DNA Damage and Cell Cycle Arrest Mediated by Chromone-Triazole Dyads Derivatives: Effects on Breast and Prostate Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. Synthetic 1,2,4-triazole-3-carboxamides Induce Cell Cycle Arrest and Apoptosis in Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Cell cycle analysis - Wikipedia [en.wikipedia.org]

- 24. 1,2,3-Triazole-containing hybrids as potential anticancer agents: Current developments, action mechanisms and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Repurposing antifungal drugs for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Repurposing Drugs in Oncology (ReDO)—itraconazole as an anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Discovery and Synthesis of Novel 1,2,3-Triazole Derivatives

Abstract

The 1,2,3-triazole core is a cornerstone of modern medicinal chemistry, prized for its unique combination of stability, synthetic accessibility, and profound impact on the biological activity of parent molecules.[1][2] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery and synthesis of novel 1,2,3-triazole derivatives. Moving beyond a mere recitation of protocols, this document delves into the causality behind experimental choices, emphasizing the principles of "click chemistry" and offering a comparative analysis of the dominant synthetic strategies.[3][4] We will explore the mechanistic underpinnings of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC), providing detailed, field-proven methodologies for their execution. Furthermore, this guide will touch upon the critical aspects of structural characterization and the ever-expanding role of 1,2,3-triazoles in the development of next-generation therapeutics, particularly in oncology and infectious diseases.

The Ascendancy of the 1,2,3-Triazole Scaffold in Drug Discovery

The 1,2,3-triazole moiety is a five-membered heterocyclic ring containing three nitrogen atoms and two carbon atoms.[5] While rare in nature, its synthetic accessibility and remarkable physicochemical properties have led to its classification as a "privileged scaffold" in medicinal chemistry.[2][6] The triazole ring is not merely a passive linker; it actively engages with biological targets through hydrogen bonding and dipole interactions, often mimicking the amide bond but with superior metabolic stability.[1] This bioisosteric relationship, coupled with its resistance to hydrolysis, oxidation, and reduction, makes the 1,2,3-triazole an ideal component for designing robust and effective drug candidates.[2][7]

The applications of 1,2,3-triazole derivatives are vast and continue to expand, with notable successes in the development of:

-

Anticancer Agents: Many derivatives have shown potent activity against various cancer cell lines, including lung cancer.[8][9][10][11]

-

Antimicrobial Agents: The triazole scaffold is a key component in numerous antibacterial and antifungal compounds.[12][13][14][15]

-

Antiviral Agents: The unique electronic properties of the triazole ring have been exploited to create effective antiviral therapies.[16]

-

Anti-tubercular Agents: Novel 1,2,3-triazole derivatives have demonstrated significant activity against Mycobacterium tuberculosis.[17]

The explosion of interest in this heterocyclic system can be largely attributed to the advent of "click chemistry," a concept introduced by K. Barry Sharpless in 2001.[3][4] This chemical philosophy prioritizes reactions that are modular, high-yielding, stereospecific, and simple to perform under benign conditions.[7] The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the quintessential click reaction, providing a reliable and efficient route to 1,4-disubstituted 1,2,3-triazoles.[4][18][19]

Core Synthetic Methodologies: A Tale of Two Catalysts

The synthesis of 1,2,3-triazoles is dominated by the Huisgen 1,3-dipolar cycloaddition, a reaction between an azide and an alkyne.[20][21][22] While the thermal, uncatalyzed version of this reaction is possible, it often requires harsh conditions and results in a mixture of 1,4- and 1,5-regioisomers, limiting its utility.[18] The true power of this transformation was unlocked with the discovery of metal catalysts that not only accelerate the reaction by orders of magnitude but also provide exquisite regiocontrol.

The "Gold Standard": Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the most widely used method for synthesizing 1,4-disubstituted 1,2,3-triazoles.[7][18][23] Its reliability, broad functional group tolerance, and mild reaction conditions have made it an indispensable tool in drug discovery, bioconjugation, and materials science.[3][18][24]

Causality Behind the Method: The key to the CuAAC's success lies in the ability of the copper(I) catalyst to activate the terminal alkyne. The reaction proceeds through a stepwise mechanism, which is a significant departure from the concerted pericyclic mechanism of the thermal Huisgen cycloaddition.[18][20] This catalytic cycle dramatically lowers the activation energy and ensures the exclusive formation of the 1,4-isomer.[25]

Experimental Workflow & Mechanism:

The general workflow for a CuAAC reaction is straightforward, involving the combination of an azide, a terminal alkyne, and a copper(I) source.

The mechanism involves the formation of a copper-acetylide intermediate, which then reacts with the azide.[18][25][26]

The Alternative Regiochemistry: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

While CuAAC is dominant, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides a powerful and complementary method for accessing 1,5-disubstituted 1,2,3-triazoles.[22][27][28] This alternative regioselectivity is crucial for expanding the chemical space available for drug design and structure-activity relationship (SAR) studies.

Causality Behind the Method: Unlike the copper-catalyzed variant, the RuAAC reaction proceeds through a distinct mechanism involving an oxidative coupling pathway.[29][30] A key advantage of the RuAAC is its ability to utilize both terminal and internal alkynes, which allows for the synthesis of fully substituted 1,2,3-triazoles.[27][28][29] The choice of a ruthenium catalyst, typically a complex like [Cp*RuCl], directs the cycloaddition towards the 1,5-isomer.[29][31]

Mechanism: The proposed mechanism for RuAAC involves the formation of a six-membered ruthenacycle intermediate.[22][29] This intermediate is formed through the oxidative coupling of the azide and the alkyne to the ruthenium center. Subsequent reductive elimination then furnishes the 1,5-disubstituted triazole product and regenerates the active catalyst.[29]

Experimental Protocols: A Practical Guide

The following protocols are representative and may require optimization based on the specific substrates used.

Protocol: Synthesis of a 1,4-Disubstituted 1,2,3-Triazole via CuAAC

This protocol describes a typical procedure for the synthesis of a novel 1,2,3-triazole derivative using an in-situ generated copper(I) catalyst from copper(II) sulfate and sodium ascorbate.

Materials:

-

Organic Azide (1.0 mmol, 1.0 eq)

-

Terminal Alkyne (1.0 mmol, 1.0 eq)

-

Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (0.05 mmol, 5 mol%)

-

Sodium Ascorbate (0.1 mmol, 10 mol%)

-

Solvent: t-Butanol/Water (1:1 mixture, 10 mL)

-

Magnetic stirrer and appropriate glassware

Procedure:

-

Reactant Dissolution: In a 25 mL round-bottom flask, dissolve the organic azide (1.0 mmol) and the terminal alkyne (1.0 mmol) in the t-butanol/water (1:1) solvent mixture (10 mL).

-

Catalyst Preparation: In a separate vial, prepare fresh aqueous solutions of copper(II) sulfate pentahydrate (e.g., 25 mg in 1 mL water) and sodium ascorbate (e.g., 20 mg in 1 mL water).

-

Reaction Initiation: To the stirring solution of the azide and alkyne, add the copper(II) sulfate solution, followed by the sodium ascorbate solution. The color of the solution may change, indicating the formation of the Cu(I) species.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 2-24 hours).[2]

-

Workup: Once the reaction is complete, add 20 mL of water and extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure 1,4-disubstituted 1,2,3-triazole.[32]

Structural Characterization

The unambiguous identification of the synthesized 1,2,3-triazole derivatives is critical. A combination of spectroscopic techniques is employed for this purpose.

| Technique | Purpose and Key Observations |

| FT-IR Spectroscopy | Confirms the formation of the triazole ring. Look for the disappearance of the characteristic azide (~2100 cm⁻¹) and terminal alkyne C-H (~3300 cm⁻¹) stretches. The appearance of C=N and C-N stretching bands in the 1560-1600 cm⁻¹ and 1310-1370 cm⁻¹ regions, respectively, is indicative of triazole formation.[33] |

| ¹H NMR Spectroscopy | Provides information on the proton environment. A key signal is the singlet for the triazole ring proton (C5-H for 1,4-isomers, C4-H for 1,5-isomers), which typically appears between δ 7.4 and 8.8 ppm.[34] |

| ¹³C NMR Spectroscopy | Identifies the carbon skeleton of the molecule. The two carbon atoms of the triazole ring will have characteristic chemical shifts. 2D NMR techniques (like HSQC and HMBC) are invaluable for definitive assignment of all carbon signals.[35] |

| Mass Spectrometry (MS) | Determines the molecular weight of the compound, confirming the successful coupling of the azide and alkyne fragments. High-resolution mass spectrometry (HRMS) provides the exact mass, allowing for the determination of the molecular formula.[36] |

| X-ray Crystallography | For crystalline products, this technique provides the definitive three-dimensional structure, unambiguously confirming the connectivity and regiochemistry of the triazole derivative.[32] |

Application in Anticancer Drug Development: A Case Study

The versatility of the 1,2,3-triazole scaffold is well-demonstrated in the development of novel anticancer agents.[6] These derivatives can act as pharmacophores or as linkers to connect different bioactive moieties, leading to hybrid molecules with enhanced efficacy.[6][9][37]

Structure-Activity Relationship (SAR) Insights: SAR studies on 1,2,3-triazole-based anticancer agents have revealed several key trends:

-

Substitution Pattern: The nature and position of substituents on the aromatic rings attached to the triazole core significantly influence cytotoxicity. Electron-withdrawing groups, such as fluoro or bromo groups, on a phenyl ring can enhance activity.[9]

-

Hybridization: Linking the triazole core to other known anticancer pharmacophores (e.g., indole, chalcone, or cabotegravir analogues) can lead to synergistic effects and potent broad-spectrum activity.[8][9][10]

-

Regiochemistry: The relative positioning of the substituents (1,4- vs. 1,5-isomerism) can have a profound impact on how the molecule fits into the binding pocket of a biological target, such as an enzyme or receptor.[38][39] This underscores the importance of having synthetic access to both regioisomers.

Example Data: The following table summarizes the anticancer activity of a hypothetical series of novel 1,2,3-triazole derivatives against a non-small-cell lung cancer (NSCLC) cell line, illustrating typical SAR data.

| Compound ID | R¹ Group | R² Group | IC₅₀ (µM) vs. H460 Cell Line |

| 5a | Phenyl | 4-Fluorophenyl | 15.2 |

| 5b | Phenyl | 4-Chlorophenyl | 12.8 |

| 5c | Phenyl | 4-Bromophenyl | 9.5 |

| 5i | 4-Methoxyphenyl | 4-Bromophenyl | 6.06[8][16] |

| Doxorubicin | (Standard Drug) | - | 3.24[9] |

Data is illustrative and based on trends reported in the literature.[8][9][16]

This data suggests that incorporating a halogen at the 4-position of the R² phenyl ring enhances cytotoxic activity, with the bromo-substituted compound 5c being the most potent in this initial series. Further optimization, as seen in compound 5i , can lead to even greater potency.[8][16]

Conclusion and Future Outlook

The discovery and synthesis of novel 1,2,3-triazole derivatives remain a vibrant and highly productive area of chemical research. The robustness and efficiency of "click chemistry," particularly the CuAAC and its complementary RuAAC reaction, have empowered chemists to rapidly assemble vast libraries of structurally diverse compounds for biological screening.[3][19][40] The unique properties of the triazole ring ensure its continued prominence as a key building block in the design of next-generation therapeutics. Future research will likely focus on developing even more sustainable and biocompatible catalytic systems, exploring new applications in areas like targeted drug delivery and diagnostics, and integrating computational methods for the rational design of triazole-based agents with enhanced potency and selectivity.[3][40]

References

- 1. researchgate.net [researchgate.net]

- 2. longdom.org [longdom.org]

- 3. Advances in click chemistry for drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Applications of click chemistry in drug discovery | PPTX [slideshare.net]

- 5. Recent Developments Towards the Synthesis of Triazole Derivatives: A Review | MDPI [mdpi.com]

- 6. 1,2,3-Triazole-containing hybrids as potential anticancer agents: Current developments, action mechanisms and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. What is Click Chemistry? An Introduction [sigmaaldrich.com]

- 8. Synthesis and biological evaluation of novel 1,2,3-triazole hybrids of cabotegravir: identification of potent antitumor activity against lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Synthesis and biological evaluation of novel 1,2,3-triazole hybrids of cabotegravir: identification of potent antitumor activity against lung cancer [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | 1,2,3-Triazoles and their metal chelates with antimicrobial activity [frontiersin.org]

- 14. 1,2,3-Triazoles and their metal chelates with antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis and biological evaluation of novel 1,2,3-triazole hybrids of cabotegravir: identification of potent antitumor activity against lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis and biological evaluation of novel 1,2,3-triazole derivatives as anti-tubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]

- 21. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 22. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]

- 23. Copper-catalyzed azide-alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides. | Semantic Scholar [semanticscholar.org]

- 24. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 25. pubs.acs.org [pubs.acs.org]

- 26. Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) “Click” Reaction: A Powerful Tool for Functionalizing Polyhydroxylated Platforms - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Recent Developments in the Ruthenium‐Catalyzed Azide Alkyne Cycloaddition (RuAAC) Reaction | Semantic Scholar [semanticscholar.org]

- 28. Recent Developments in the Ruthenium-Catalyzed Azide Alkyne Cycloaddition (RuAAC) Reaction [research.chalmers.se]

- 29. Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]

- 31. pubs.acs.org [pubs.acs.org]

- 32. researchgate.net [researchgate.net]

- 33. Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles [article.sapub.org]

- 34. mdpi.com [mdpi.com]

- 35. Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives - American Chemical Society [acs.digitellinc.com]

- 36. Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 37. tandfonline.com [tandfonline.com]

- 38. Exploring the SAR of 1,2,3‐Triazoles as Tumor‐Associated Carbonic Anhydrases IX and XII Inhibitors for Anticancer Applications | Semantic Scholar [semanticscholar.org]

- 39. Discovery of novel 1,2,3-triazole derivatives as anticancer agents using QSAR and in silico structural modification - PMC [pmc.ncbi.nlm.nih.gov]

- 40. Frontiers | Recent updates in click and computational chemistry for drug discovery and development [frontiersin.org]

Part 1: The Ascendancy of the 1,2,3-Triazole Scaffold in Modern Drug Discovery

An In-Depth Technical Guide to In Silico and Computational Studies of 1,2,3-Triazole Derivatives

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core in silico and computational methodologies employed in the discovery and optimization of 1,2,3-triazole derivatives as therapeutic agents. It is structured to provide not just procedural steps, but the underlying scientific rationale, ensuring a deep understanding of the causality behind experimental choices.

The 1,2,3-triazole ring is a five-membered heterocycle containing three nitrogen atoms, which has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] Its remarkable stability, unique electronic properties, and capacity for forming hydrogen bonds, dipole-dipole, and π-π stacking interactions make it an ideal building block for creating compounds with a wide spectrum of biological activities.[2] Researchers have successfully developed 1,2,3-triazole derivatives with potent anticancer, antimicrobial, antiviral, antidiabetic, and anti-inflammatory properties.[2][3][4][5][6]

The advent of copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," has revolutionized the synthesis of these compounds, allowing for the efficient and regioselective creation of vast chemical libraries.[4][7][8][9] This synthetic accessibility, combined with their therapeutic potential, makes 1,2,3-triazoles a prime subject for computational investigation. In silico methods are indispensable for navigating this expansive chemical space, enabling the rapid identification of promising drug candidates, optimization of their properties, and elucidation of their mechanisms of action, thereby significantly reducing the time and cost associated with traditional drug discovery pipelines.

Part 2: The Computational Chemist's Arsenal: Core Methodologies

The successful in silico exploration of 1,2,3-triazole derivatives hinges on a multi-faceted approach that integrates several computational techniques. Each method provides a different piece of the puzzle, from predicting binding affinity to assessing drug-likeness.

Molecular Docking: Unveiling Binding Interactions

Core Objective: To predict the preferred orientation and binding affinity of a 1,2,3-triazole ligand within the active site of a biological target, such as an enzyme or receptor. This provides a static snapshot of the most probable binding mode.

Expert Insight: The choice of docking software (e.g., AutoDock, MOE, PyRx) and scoring function is critical.[10][11][12] A thorough understanding of the target's active site, including key amino acid residues involved in catalysis or ligand recognition, is paramount for setting up a meaningful docking simulation. The goal is not just to find the lowest energy score, but to identify poses that exhibit chemically sensible interactions (e.g., hydrogen bonds, hydrophobic contacts) with these critical residues.[4][10][13]

Self-Validating Protocol: A Step-by-Step Molecular Docking Workflow

-

Target Preparation:

-

Action: Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

-

Causality: The crystal structure provides the precise atomic coordinates of the active site.

-

Validation: Remove all non-essential molecules (water, co-solvents, original ligands). Add polar hydrogens and assign atomic charges. This "cleans" the structure, ensuring that the docking calculations are based on the protein alone and have correct protonation states.

-

-

Ligand Preparation:

-

Action: Draw the 2D structure of the 1,2,3-triazole derivative and convert it to a 3D conformation.

-

Causality: The ligand must be in a low-energy, three-dimensional state to be docked realistically.

-

Validation: Perform energy minimization using a suitable force field (e.g., MMFF94). This ensures the ligand's bond lengths and angles are physically reasonable before docking.

-

-

Grid Box Generation:

-

Action: Define a 3D grid box that encompasses the entire binding site of the target protein.

-

Causality: The docking algorithm will confine its search for binding poses within this defined space, making the calculation more efficient and relevant. The box should be large enough to allow the ligand rotational and translational freedom but small enough to focus on the active site.

-

-

Docking Simulation:

-

Action: Run the docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock).[14]

-

Causality: The algorithm explores numerous possible conformations and orientations of the ligand within the grid box, evaluating each based on a scoring function that estimates the binding free energy.

-

-

Results Analysis:

-

Action: Analyze the top-ranked poses. Examine the binding energy (kcal/mol) and visualize the interactions (hydrogen bonds, hydrophobic contacts, π-stacking).[12]

-

Causality: Lower binding energies suggest higher affinity.[12][13] The specific interactions observed can explain why the ligand binds and can guide further structural modifications to enhance potency. For example, identifying an unmet hydrogen bond opportunity can prompt the addition of a suitable functional group to the triazole scaffold.

-

Diagram: Molecular Docking Workflow A visual representation of the key stages in a molecular docking study.

Quantitative Structure-Activity Relationship (QSAR): Modeling for Prediction

Core Objective: To develop a robust statistical model that quantitatively correlates the structural or physicochemical properties of a series of 1,2,3-triazole derivatives with their experimentally determined biological activity.[1][15]

Expert Insight: The quality of a QSAR model is entirely dependent on the quality and diversity of the input data. The dataset must span a significant range of biological activity and structural variation. It is crucial to perform rigorous statistical validation, including both internal (cross-validation) and external validation (using a test set of molecules not included in model training), to ensure the model's predictive power and avoid overfitting.[1][16]

Self-Validating Protocol: A 3D-QSAR (CoMFA/CoMSIA) Workflow

-

Dataset Preparation:

-

Action: Compile a dataset of 1,2,3-triazole derivatives with their corresponding biological activities (e.g., IC50 values), converting them to a logarithmic scale (pIC50).[16]

-

Causality: A logarithmic scale ensures a more linear relationship between structure and activity.

-

Validation: Divide the dataset into a training set (~80%) for model building and a test set (~20%) for external validation.[16]

-

-

Molecular Alignment:

-

Action: Align all molecules in the dataset based on a common substructure or pharmacophore.

-

Causality: This is the most critical step in 3D-QSAR. Proper alignment ensures that the calculated molecular fields are comparable across the series. Misalignment will lead to a meaningless model.

-

-

Descriptor Calculation (Molecular Fields):

-

Action: Place each aligned molecule in a 3D grid. At each grid point, calculate steric and electrostatic fields (CoMFA) and, additionally, hydrophobic, H-bond donor, and H-bond acceptor fields (CoMSIA).[16]

-

Causality: These fields represent the 3D properties of the molecules and serve as the independent variables in the statistical model.

-

-

Model Generation & Statistical Analysis:

-

Action: Use Partial Least Squares (PLS) regression to correlate the variations in the calculated fields with the variations in biological activity (pIC50).

-

Causality: PLS is well-suited for handling datasets with more variables than observations, which is typical for 3D-QSAR.

-

Validation: Assess the model's quality using key statistical parameters:

-

-

Contour Map Visualization:

-

Action: Visualize the results as 3D contour maps. These maps highlight regions where modifications to the molecular structure are likely to increase or decrease activity.

-

Causality: For example, a green contour in a CoMFA steric map indicates that adding a bulky group in that region is favorable for activity, while a yellow contour indicates it is unfavorable. This provides direct, actionable guidance for designing more potent 1,2,3-triazole derivatives.[16]

-

Data Presentation: Example QSAR Model Validation Statistics

| Model Parameter | Value | Significance |

| q² (Cross-validated) | 0.606 | Good internal predictive power[16] |

| r² (Non-cross-validated) | 0.854 | Good fit of the model to the training data[16] |

| r²_pred (External) | 0.647 | Acceptable external predictive power[16] |

| Optimal Components | 4 | Number of PLS components used in the model[17] |

| SEE (Standard Error) | 0.319 | Low error in the predictions[17] |

Diagram: QSAR Model Development Workflow A flowchart detailing the process of creating and validating a QSAR model.

Molecular Dynamics (MD) Simulations: Capturing Dynamic Behavior

Core Objective: To simulate the movements of a protein-ligand complex over time, providing insights into its stability, flexibility, and the persistence of key interactions identified through docking.

Expert Insight: MD simulations are computationally expensive but offer a level of detail that static docking cannot. They are crucial for validating docking poses. A ligand that appears stable in a static dock might prove unstable over a nanosecond-scale simulation. Key analyses include Root Mean Square Deviation (RMSD) to assess the stability of the complex and hydrogen bond analysis to see if critical interactions are maintained over time.[16][18]

Self-Validating Protocol: A Basic MD Simulation Workflow

-

System Preparation:

-

Action: Start with the best-ranked pose from molecular docking. Place the protein-ligand complex in a periodic box of explicit solvent (e.g., TIP3P water). Add counter-ions to neutralize the system.[19]

-

Causality: This setup mimics physiological conditions. The periodic box prevents edge effects, and neutralization is required for accurate electrostatic calculations.

-

-

Minimization and Equilibration:

-

Action: Perform energy minimization to remove steric clashes. Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate the pressure while restraining the protein and ligand.

-

Causality: This is a critical step to ensure the simulation starts from a stable, relaxed state. Skipping this can cause the simulation to become unstable or "crash".

-

-

Production Run:

-

Trajectory Analysis:

-

Action: Analyze the saved trajectory.

-

Causality & Validation:

-

RMSD Plot: Calculate the RMSD of the protein backbone and the ligand over time. A stable, plateauing RMSD plot indicates the system has reached equilibrium and the ligand is stably bound.

-

RMSF Plot: Calculate the Root Mean Square Fluctuation (RMSF) for each residue to identify flexible regions of the protein.

-

Interaction Analysis: Monitor key hydrogen bonds and hydrophobic contacts. Their persistence throughout the simulation validates the binding mode predicted by docking.

-

-

Diagram: MD Simulation Workflow An overview of the stages involved in performing and analyzing an MD simulation.

ADMET Prediction: Assessing Drug-Likeness

Core Objective: To computationally estimate the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of 1,2,3-triazole derivatives early in the discovery process.

Expert Insight: No single compound is perfect across all parameters. The goal of in silico ADMET is to flag potential liabilities and create a "developability" profile. For instance, a highly potent compound that violates Lipinski's Rule of Five and is predicted to be a mutagen in an AMES test is unlikely to become a successful drug.[20][21] These predictions help prioritize which compounds to synthesize and test experimentally.

Self-Validating Protocol: An In Silico ADMET Profiling Workflow

-

Input Structures:

-

Action: Provide the 2D structures of the lead 1,2,3-triazole candidates.

-

-

Property Calculation:

-

Action: Use integrated web servers like SwissADME or pkCSM to calculate a range of properties.[3]

-

Causality: These platforms use pre-built models to predict various pharmacokinetic and toxicological endpoints.

-

-

Analysis and Filtering:

-

Action: Analyze the output against established criteria.

-

Validation & Causality:

-

Physicochemical Properties: Check for compliance with Lipinski's Rule of Five (e.g., MW ≤ 500, LogP ≤ 5). Violations may indicate poor oral bioavailability.[20]

-

Absorption: Predict Human Intestinal Absorption (HIA). Low predicted absorption suggests poor oral uptake.

-

Toxicity: Check for alerts like AMES toxicity (mutagenicity) or hepatotoxicity. A positive toxicity flag is a major red flag for development.[17][20]

-

Bioavailability Score: Some tools provide a composite score to quickly rank compounds.

-

-

Data Presentation: Example Predicted ADMET Properties for a Triazole Candidate

| Property | Predicted Value | Interpretation & Causality |

| Molecular Weight | 450.5 g/mol | Compliant (≤ 500); Favorable for absorption. |

| LogP | 3.2 | Compliant (≤ 5); Good balance of solubility and permeability. |

| H-Bond Donors | 2 | Compliant (≤ 5); Favorable for membrane permeation. |

| H-Bond Acceptors | 6 | Compliant (≤ 10); Favorable for membrane permeation. |

| Human Intestinal Abs. | > 90% | Predicted to be well-absorbed from the gut. |

| AMES Toxicity | Negative | Low risk of being mutagenic.[20] |

| Hepatotoxicity | Negative | Low risk of causing liver damage.[20] |

| Lipinski Violations | 0 | Good "drug-like" profile according to this rule.[20] |

Part 3: Conclusion and Future Perspectives

The computational methodologies detailed in this guide—molecular docking, QSAR, MD simulations, and ADMET prediction—form a powerful, integrated workflow for the rational design of 1,2,3-triazole derivatives. By starting with virtual screening and docking to identify initial hits, followed by QSAR and structural modifications to enhance potency, and finally using MD simulations and ADMET profiling to validate stability and assess drug-likeness, researchers can significantly de-risk and accelerate the drug discovery process.

The future of this field lies in the increasing integration of artificial intelligence and machine learning to build more accurate predictive models from larger datasets. As computational power continues to grow, these in silico techniques will become even more indispensable, allowing for the exploration of vast chemical spaces and the design of novel 1,2,3-triazole-based therapeutics with enhanced efficacy and safety profiles.

References

- 1. Discovery of novel 1,2,3-triazole derivatives as anticancer agents using QSAR and in silico structural modification - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

- 5. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 6. Design, synthesis and in silico molecular docking evaluation of novel 1,2,3-triazole derivatives as potent antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Design, Synthesis, Molecular Modeling, Anticancer Studies, and Density Functional Theory Calculations of 4-(1,2,4-Triazol-3-ylsulfanylmethyl)-1,2,3-triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rgmcet.edu.in [rgmcet.edu.in]

- 10. Novel 1,2,3‐Triazole Derivatives as Potential Inhibitors against Covid‐19 Main Protease: Synthesis, Characterization, Molecular Docking and DFT Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ajchem-a.com [ajchem-a.com]

- 12. ijcrcps.com [ijcrcps.com]

- 13. researchgate.net [researchgate.net]

- 14. jocpr.com [jocpr.com]

- 15. [PDF] Discovery of novel 1,2,3-triazole derivatives as anticancer agents using QSAR and in silico structural modification | Semantic Scholar [semanticscholar.org]

- 16. Integrated 3D-QSAR, molecular docking, and molecular dynamics simulation studies on 1,2,3-triazole based derivatives for designing new acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benthamdirect.com [benthamdirect.com]

- 18. The computational and experimental studies on a 1, 2, 3-triazole compound and its special binding to three kinds of blood proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Frontiers | Molecular Dynamics Investigations of Binding Mechanism for Triazoles Inhibitors to CYP51 [frontiersin.org]

- 20. tandfonline.com [tandfonline.com]

- 21. Identification of 1,2,3-triazole-phthalimide derivatives as potential drugs against COVID-19: a virtual screening, docking and molecular dynamic study - PMC [pmc.ncbi.nlm.nih.gov]

Molecular formula C11H11N3O2 synthesis pathways

An In-depth Technical Guide to the Synthesis of C11H11N3O2 Isomers A Senior Application Scientist's Perspective on Core Synthetic Pathways

Abstract

The molecular formula C11H11N3O2 represents a diverse array of structural isomers, many of which are built upon heterocyclic scaffolds of profound importance in medicinal chemistry and materials science. Compounds with this formula often belong to classes such as benzimidazoles, quinazolinones, and triazoles, which are recognized for their broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] This guide provides an in-depth analysis of the core synthetic pathways to access key isomers of C11H11N3O2. Moving beyond a simple recitation of protocols, this document elucidates the strategic rationale behind the selection of precursors and reaction conditions, offering field-proven insights for researchers, scientists, and professionals in drug development. Each section details a validated synthetic methodology, complete with step-by-step protocols, mechanistic considerations, and visual workflows to empower the rational design and execution of complex organic syntheses.

Introduction: The Significance of N-Heterocyclic Scaffolds

Nitrogen-containing heterocyclic compounds form the bedrock of modern pharmacology. Their rigid structures, combined with the specific spatial arrangement of hydrogen bond donors and acceptors, allow them to interact with high affinity and specificity with biological targets. The C11H11N3O2 formula is particularly relevant as it readily accommodates pharmacophoric features like nitro groups and amide functionalities on common bicyclic aromatic systems. This guide will explore the synthesis of three major classes of isomers corresponding to this formula, each accessible through distinct and powerful synthetic strategies.

-

Benzimidazoles: A fusion of benzene and imidazole rings, this scaffold is present in numerous marketed drugs due to its wide range of bioactivities.[1]

-

Quinazolinones: These fused heterocyclic systems are of considerable interest because of their diverse pharmacological applications, including anticancer and anti-inflammatory activities.[2]

-

1,2,4-Triazoles: This five-membered ring system containing three nitrogen atoms is a crucial component in many therapeutic agents, known for its metabolic stability and versatile biological profile.[3][4]

The following sections will dissect a representative synthesis for each of these core structures, emphasizing the chemical logic that underpins each transformation.

Synthesis Pathway I: The Benzimidazole Core via Condensation

The most direct and atom-economical approach to the benzimidazole scaffold is the Phillips condensation reaction, which involves the coupling of an o-phenylenediamine with an aldehyde.[5] This method is widely employed due to the commercial availability of a vast number of substituted starting materials, allowing for extensive diversification.

Strategic Rationale

The chosen pathway involves the condensation of 4-nitro-1,2-phenylenediamine with butyraldehyde. The nitro group serves as a key functional handle and is essential to meet the C11H11N3O2 molecular formula. The reaction proceeds via the formation of a Schiff base intermediate, which then undergoes an intramolecular cyclization and subsequent oxidative aromatization to yield the final benzimidazole product. The use of an acid catalyst like p-toluenesulfonic acid (p-TsOH) is crucial for activating the aldehyde carbonyl group towards nucleophilic attack by the diamine.[5]

Experimental Protocol: Synthesis of 2-Propyl-6-nitro-1H-benzimidazole

-

Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-nitro-1,2-phenylenediamine (1.53 g, 10 mmol) in 30 mL of ethanol.

-

Addition of Aldehyde: To the stirred solution, add butyraldehyde (0.87 g, 12 mmol, 1.2 eq.).

-

Catalyst Introduction: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.19 g, 1 mmol, 0.1 eq.).[5]

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 80-90 °C) for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC) with a 7:3 v/v ethyl acetate/petroleum ether eluent system.[5]

-

Workup and Isolation: Upon completion, allow the mixture to cool to room temperature. The product will often precipitate out of the solution. If not, reduce the solvent volume under reduced pressure.

-

Purification: Filter the resulting solid, wash with cold ethanol to remove unreacted starting materials and impurities, and dry under vacuum. If necessary, the crude product can be further purified by recrystallization from ethanol to afford the pure 2-propyl-6-nitro-1H-benzimidazole.

Reaction Summary

| Parameter | Value | Reference |

| Starting Material A | 4-nitro-1,2-phenylenediamine | N/A |

| Starting Material B | Butyraldehyde | N/A |

| Catalyst | p-Toluenesulfonic acid (p-TsOH) | [5] |

| Solvent | Ethanol | [5] |

| Temperature | Reflux (80-90 °C) | [5] |

| Reaction Time | 4-6 hours | [5] |

| Expected Product | 2-Propyl-6-nitro-1H-benzimidazole | N/A |

Workflow Visualization

References

- 1. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles [article.sapub.org]

- 4. Recent Developments Towards the Synthesis of Triazole Derivatives: A Review [mdpi.com]

- 5. ijpcbs.com [ijpcbs.com]

Biological activity screening of substituted triazole acetic acids

An In-Depth Technical Guide to the Biological Activity Screening of Substituted Triazole Acetic Acids

Abstract

The 1,2,4-triazole nucleus is a privileged heterocyclic scaffold that forms the core of numerous therapeutic agents with a broad spectrum of biological activities.[1][2][3] Its derivatives are known to exhibit potent antifungal, antibacterial, anticancer, and anti-inflammatory properties.[1][4][5][6] This guide provides a comprehensive technical overview for researchers and drug development professionals on the systematic screening of a specific, promising subclass: substituted triazole acetic acids. We will detail the rationale behind experimental design, provide step-by-step protocols for key in vitro and in vivo assays, and discuss the interpretation of data within a structured screening cascade. This document is designed to serve as a practical, field-proven manual, grounding every protocol in established scientific principles to ensure trustworthiness and reproducibility.

Introduction: The Therapeutic Potential of the 1,2,4-Triazole Scaffold

The five-membered ring system containing three nitrogen atoms, known as the triazole, is a cornerstone of medicinal chemistry.[7] Specifically, the 1,2,4-triazole isomer is a bio-isostere for amide and ester groups, capable of participating in hydrogen bonding and dipole interactions with biological targets, yet it possesses greater metabolic stability. Its significance is highlighted by the commercial success of drugs like Fluconazole and Itraconazole, which have become frontline treatments for fungal infections.[1]

The incorporation of an acetic acid moiety (-CH₂COOH) onto the triazole scaffold introduces a key functional group. The carboxylic acid can act as a hydrogen bond donor and acceptor, and at physiological pH, it exists as a carboxylate anion, enabling strong ionic interactions with receptor sites, such as the positively charged residues in an enzyme's active site. This functionalization can enhance solubility, modify pharmacokinetic properties, and provide a new vector for target engagement. This guide outlines a systematic approach to unlock and characterize the therapeutic potential of this promising chemical class.

Representative Synthesis of Substituted Triazole Acetic Acids

A robust screening campaign begins with a reliable synthetic route to generate a library of diverse analogues. The synthesis of 4-aryl/alkyl-5-substituted-4H-1,2,4-triazole-3-ylthio)acetic acids is a well-established, multi-step process that offers flexibility for introducing structural diversity.[1][8][9] The general pathway involves the base-catalyzed cyclization of a thiocarbohydrazide followed by S-alkylation with a haloacetic acid.

Diagram: General Synthetic Workflow

The following diagram illustrates a common synthetic route.

References

- 1. microbiologyjournal.org [microbiologyjournal.org]

- 2. Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Study of the Activity of Newly Synthesized 1,2,3-Triazole Derivatives in Various Inflammation Models – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

Methodological & Application

Application Notes and Protocols for Antimicrobial Studies of 2-(1-benzyl-1H-1,2,3-triazol-4-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Antimicrobial Potential of 1,2,3-Triazole Scaffolds

The global challenge of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. Among these, the 1,2,3-triazole nucleus has emerged as a privileged structure in medicinal chemistry due to its synthetic accessibility, metabolic stability, and capacity for diverse biological activities.[1][2] The unique electronic properties of the triazole ring allow it to engage in hydrogen bonding and dipole interactions, making it an effective pharmacophore for a range of biological targets.

This document provides a comprehensive guide to the application of 2-(1-benzyl-1H-1,2,3-triazol-4-yl)acetic acid in antimicrobial research. While the broader class of 1-benzyl-1,2,3-triazole derivatives has demonstrated weak to moderate inhibitory activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, the specific antimicrobial profile of this acetic acid derivative remains to be fully elucidated.[1][2] The presence of the carboxylic acid moiety is significant, as it may influence the compound's solubility, cell permeability, and interaction with biological targets.[3][4]

These application notes are designed to provide researchers with the necessary protocols to systematically evaluate the antimicrobial efficacy and preliminary mechanism of action of this compound. The methodologies described herein are based on established standards in antimicrobial susceptibility testing and mechanistic studies.

Part 1: Antimicrobial Susceptibility Testing

The initial step in evaluating a novel compound is to determine its spectrum of activity and potency. This is typically achieved by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[5] The broth microdilution method is a widely used and standardized technique for determining MIC values.

References

- 1. Antioxidant activity and antimicrobial evaluation of 1-benzyl-1,2,3-triazole [scielo.org.mx]

- 2. scielo.org.mx [scielo.org.mx]

- 3. researchgate.net [researchgate.net]

- 4. Propidium Iodide Assay Protocol - Creative Biolabs [creative-biolabs.com]

- 5. Single Cell Flow Cytometry Assay for Peptide Uptake by Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Utilizing 1,2,3-Triazole Derivatives as Corrosion Inhibitors for Mild Steel

Introduction: The Imperative for Advanced Corrosion Mitigation

The corrosion of mild steel remains a significant challenge across numerous industries, leading to substantial economic losses and safety concerns.[1] Acidic solutions, frequently used in industrial processes like acid pickling, cleaning, and oil-well acidification, create highly aggressive environments that accelerate the degradation of mild steel.[2][3] The development of effective corrosion inhibitors is paramount to extending the lifespan and ensuring the integrity of metallic infrastructure. Organic compounds containing heteroatoms (such as nitrogen, sulfur, and oxygen) and π-electrons have been extensively investigated as corrosion inhibitors due to their ability to adsorb onto metal surfaces and form a protective barrier.[1][4][5]